molecular formula C9H12N2O B11817401 1-(6-(Dimethylamino)pyridin-2-yl)ethanone CAS No. 1060801-44-6

1-(6-(Dimethylamino)pyridin-2-yl)ethanone

Cat. No.: B11817401
CAS No.: 1060801-44-6
M. Wt: 164.20 g/mol
InChI Key: PCMOGBBTPXHZRK-UHFFFAOYSA-N
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Description

1-(6-(Dimethylamino)pyridin-2-yl)ethanone is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a dimethylamino group attached to the pyridine ring at the 6th position and an ethanone group at the 2nd position. It is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(Dimethylamino)pyridin-2-yl)ethanone typically involves the reaction of 2-acetylpyridine with dimethylamine. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(6-(Dimethylamino)pyridin-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

1-(6-(Dimethylamino)pyridin-2-yl)ethanone has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(6-(Dimethylamino)pyridin-2-yl)ethanone involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ethanone group can act as a reactive site for nucleophilic attack. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

    1-(6-(Dimethylamino)naphthalen-2-yl)ethanone: This compound has a similar structure but with a naphthalene ring instead of a pyridine ring.

    1-(pyridin-4-yl)ethan-1-one: This compound has a pyridine ring with an ethanone group at the 4th position.

Uniqueness: 1-(6-(Dimethylamino)pyridin-2-yl)ethanone is unique due to the specific positioning of the dimethylamino and ethanone groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

CAS No.

1060801-44-6

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

1-[6-(dimethylamino)pyridin-2-yl]ethanone

InChI

InChI=1S/C9H12N2O/c1-7(12)8-5-4-6-9(10-8)11(2)3/h4-6H,1-3H3

InChI Key

PCMOGBBTPXHZRK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=CC=C1)N(C)C

Origin of Product

United States

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